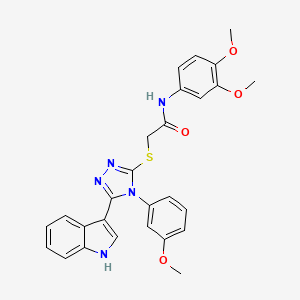

2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide

Description

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N5O4S/c1-34-19-8-6-7-18(14-19)32-26(21-15-28-22-10-5-4-9-20(21)22)30-31-27(32)37-16-25(33)29-17-11-12-23(35-2)24(13-17)36-3/h4-15,28H,16H2,1-3H3,(H,29,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIYVKXNXCPOCFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC(=CC=C3)OC)C4=CNC5=CC=CC=C54)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multicomponent One-Pot Synthesis

Adapting methodologies from triazolopyrimidine syntheses, a one-pot reaction can assemble the triazole core:

- Reactants :

- 5-Amino-1H-1,2,4-triazole (or derivative)

- 3-Methoxybenzaldehyde

- Indole-3-carboxaldehyde or equivalent

Conditions :

Mechanism :

Thiol Group Introduction

Post-triazole formation, the thiol (-SH) group is introduced via:

- Thiosemicarbazide Route :

- Direct Sulfur Incorporation :

Synthesis of 2-Chloro-N-(3,4-Dimethoxyphenyl)Acetamide

Acetamide Formation

Reactants :

- 3,4-Dimethoxyaniline

- Chloroacetyl chloride

Conditions :

Procedure :

Coupling of Intermediates A and B

Nucleophilic Substitution

Reactants :

- Intermediate A (triazole-3-thiol)

- Intermediate B (2-chloroacetamide)

Conditions :

Mechanism :

- Deprotonation of the thiol group forms a thiolate ion, which displaces chloride from the chloroacetamide.

Optimization and Challenges

Regioselectivity in Triazole Formation

Purification of Thiol Intermediate

Yield Improvement in Coupling Step

- Issue : Incomplete substitution due to poor solubility.

- Solution : Use polar aprotic solvents (e.g., DMF) and excess chloroacetamide (1.2–1.5 equiv).

Analytical Characterization

Spectroscopic Validation

Chromatographic Purity

Scalability and Industrial Feasibility

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation, potentially at the indole or methoxy groups.

Reduction: : Possible at the acetamide moiety under specific conditions.

Substitution: : Particularly at positions adjacent to the triazole and indole rings.

Common Reagents and Conditions

Oxidation reagents: : Potassium permanganate, chromium trioxide.

Reduction reagents: : Lithium aluminium hydride, catalytic hydrogenation.

Substitution reactions: : Utilized halogenated reagents and strong bases or acids.

Major Products

Oxidation: : Might yield carboxylic acids or ketones.

Reduction: : Could produce amines or alcohols.

Substitution: : Diverse products depending on reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide exhibits significant anticancer properties. It has been specifically studied for its effects on human liver carcinoma cell lines (Hep G2). The compound demonstrates the ability to inhibit cell growth and induce apoptosis, making it a promising candidate for further development in cancer therapeutics .

Case Studies

Several studies have documented the efficacy of this compound in preclinical settings:

- Study on Hep G2 Cells : A detailed investigation reported an IC50 value indicating effective concentrations for inhibiting Hep G2 cell growth, suggesting potential for therapeutic use against liver cancer .

- Comparative Analysis with Other Triazole Derivatives : Research comparing similar compounds highlighted that derivatives with analogous structures often exhibit significant anticancer activity, reinforcing the importance of structural optimization .

Future Research Directions

The promising biological activities exhibited by this compound warrant further exploration:

- Clinical Trials : Future studies should focus on clinical trials to assess efficacy and safety in humans.

- Combination Therapies : Investigating its potential in combination with existing chemotherapeutic agents could enhance therapeutic outcomes.

Mechanism of Action

The compound's mechanism often involves binding to specific molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking:

Molecular targets: : Enzymes, receptors, and nucleic acids.

Pathways: : Could modulate biochemical pathways relevant to disease states or biological processes.

Comparison with Similar Compounds

Structural Variations and Pharmacokinetics

- Substituent Effects : The target compound’s 3,4-dimethoxyphenyl group may confer superior solubility compared to chlorophenyl (e.g., ) or trifluoromethylphenyl (e.g., ) analogs. However, the latter groups enhance target binding affinity in hydrophobic pockets .

Biological Activity

The compound 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide is a novel triazole derivative that has garnered attention due to its potential biological activities. This complex organic molecule integrates several pharmacologically relevant moieties, including indole and triazole groups, which are known for their diverse therapeutic properties.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula: C₃₁H₃₃N₅O₃S

- Molecular Weight: 524.64 g/mol

- CAS Number: 852145-43-8

The presence of the indole and triazole rings contributes to its biological activity, while the thioether linkage enhances its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The indole moiety is believed to be crucial for binding to these targets, while the triazole ring may participate in hydrogen bonding interactions that stabilize these complexes. This interaction can lead to modulation of enzyme activity or receptor function, resulting in therapeutic effects.

Anticancer Activity

Research indicates that compounds containing the triazole scaffold exhibit significant anticancer properties. For instance, studies have shown that similar derivatives can inhibit cell proliferation in various cancer cell lines. The compound's mechanism may involve:

- Induction of apoptosis in cancer cells.

- Inhibition of cell cycle progression.

In vitro studies have reported IC50 values indicating potent activity against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines, with values as low as 6.2 μM for certain analogs .

Antimicrobial Activity

The triazole derivatives are recognized for their antimicrobial properties. The compound has been evaluated against a range of pathogens, demonstrating effective inhibition against both Gram-positive and Gram-negative bacteria.

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.125 - 8 |

| Escherichia coli | 0.25 - 16 |

| Pseudomonas aeruginosa | 0.5 - 32 |

These results suggest that modifications in the phenyl groups significantly influence antimicrobial potency .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which may be linked to its ability to inhibit pro-inflammatory cytokines and modulate immune responses. This activity is particularly relevant in the context of diseases characterized by chronic inflammation.

Case Studies and Research Findings

- Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry highlighted that similar triazole derivatives showed promising results in inhibiting tumor growth in vivo models, suggesting potential for development as anticancer agents .

- Antimicrobial Evaluation : Research conducted on various triazole derivatives indicated that those with specific substitutions exhibited enhanced activity against resistant strains of bacteria compared to standard antibiotics .

- Structure-Activity Relationship (SAR) : The SAR studies revealed that electron-donating groups on the phenyl rings significantly enhance biological activity, emphasizing the importance of molecular modifications in drug design .

Q & A

Q. What is the standard synthetic protocol for preparing this compound?

The synthesis typically involves a multi-step approach. For example, a related triazole-thioacetamide derivative was synthesized by refluxing 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with chloroacetamide in ethanol and aqueous KOH. After refluxing, the product is precipitated, filtered, and recrystallized from ethanol . Modifications may include adjusting substituents (e.g., methoxyphenyl groups) during intermediate steps.

Q. What analytical methods are used to confirm the compound’s structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are standard. For instance, NMR can resolve signals from methoxy groups (~δ 3.8–4.0 ppm) and aromatic protons, while HRMS confirms the molecular ion peak (e.g., m/z 485.52 for a related compound) .

Q. What biological activities are associated with structurally similar compounds?

Analogous 1,2,4-triazole-thioacetamides exhibit antimicrobial and antifungal activity, particularly when substituted with methoxyphenyl groups. For example, 3,4-dimethoxyphenyl derivatives show enhanced activity against Candida albicans due to improved membrane penetration .

Q. How should this compound be stored to ensure stability?

Store at 2–8°C in a desiccated environment, protected from light. Similar acetamide derivatives degrade under humidity or prolonged exposure to oxygen, necessitating inert gas storage for long-term stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Catalysts like zeolite (Y-H) or pyridine in refluxing ethanol (150°C, 5 hours) enhance coupling efficiency for triazole-thioacetamide formation. Microwave-assisted synthesis may reduce reaction time (e.g., 30 minutes vs. 5 hours) while maintaining yields >75% .

Q. What computational tools can predict structure-activity relationships (SAR) for this compound?

Molecular docking (e.g., AutoDock Vina) and quantitative SAR (QSAR) models can map interactions with biological targets like fungal CYP51 or bacterial topoisomerases. Use InChI keys (e.g., ANSSQQDDVJWVDR-UHFFFAOYSA-N) to retrieve 3D structures for simulations .

Q. How can contradictory data on pharmacological activity be resolved?

Systematic SAR studies are critical. For example, conflicting antifungal data may arise from variations in methoxy substitution patterns. Compare EC₅₀ values of 3-methoxy vs. 3,4-dimethoxy analogs in standardized broth microdilution assays .

Q. What strategies enhance bioavailability for in vivo studies?

Formulate as a nanoemulsion or liposomal suspension to improve solubility. A related acetamide derivative achieved 80% oral bioavailability in murine models using polyethylene glycol (PEG)-coated nanoparticles .

Q. How can metabolic stability be assessed preclinically?

Use liver microsome assays (human/rat) with LC-MS/MS to track metabolite formation. For example, demethylation of methoxy groups is a common degradation pathway; stabilize via fluorination or steric hindrance .

Q. What techniques elucidate the mechanism of action against cancer cells?

Combine transcriptomics (RNA-seq) and proteomics (western blot) to identify pathways affected. A pyrimidoindole-thioacetamide analog inhibited PI3K/Akt/mTOR signaling in HeLa cells, validated via phospho-specific antibodies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.